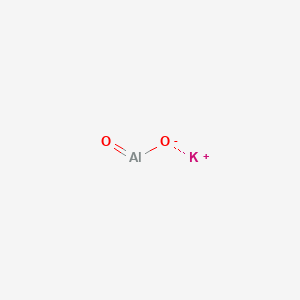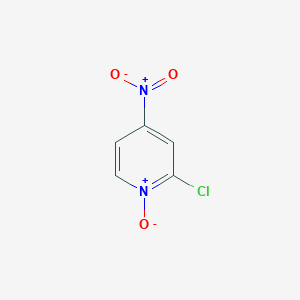
1-(4-Chlorophenyl)piperazine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)piperazine Hydrochloride involves several steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. The synthesis is derived from related compounds like 1-(3-Chlorophenyl)piperazine and 1-(2,3-Dichlorophenyl)piperazine, where different chloroanilines and chloroethylamines are key starting materials. These processes yield the compound with varying degrees of efficiency (Mai, 2005), (Quan, 2006).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)piperazine Hydrochloride and similar compounds has been confirmed through various spectroscopic methods such as IR and 1H-NMR. These analyses help in understanding the arrangement of atoms and the overall geometry of the molecule (Li Ning-wei, 2005).
Chemical Reactions and Properties
1-(4-Chlorophenyl)piperazine Hydrochloride undergoes various chemical reactions, including those involved in its synthesis. Its reactivity and chemical properties are influenced by the presence of the chlorophenyl and piperazine groups. These properties have implications in its application as a pharmaceutical intermediate (Bhat et al., 2018).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are essential for handling and application of 1-(4-Chlorophenyl)piperazine Hydrochloride. For instance, the crystalline structure has been observed to be monoclinic in some cases, which is crucial for understanding its stability and reactivity (Gharbia et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances and stability under different conditions, are significant for its use in pharmaceutical manufacturing. The presence of the chlorophenyl group in particular imparts distinct chemical characteristics that are useful in synthesizing various pharmaceutical agents (Roshan, 2018).
Scientific Research Applications
Synthesis of Piperazine Derivatives :
- Research has focused on synthesizing various derivatives of piperazine, such as 1-[(4-chlorophenyl)phenyl methyl] piperazine, an intermediate of cetirizine hydrochloride, a well-known antihistamine. This compound was synthesized from 4-chlorobenzophenone, with the process being suitable for industrial production (Dong Chuan-min, 2014).
Biological Properties and Anticancer Potential :
- A study explored the structural, electronic, molecular, and biological properties of a specific piperazine derivative, revealing potential activity against prostate-specific membrane protein. This compound showed effectiveness against prostate cancer cell lines (Muzzaffar A Bhat et al., 2018).
Neuropharmacological Effects :
- Piperazine derivatives, such as 1-(m-Chlorophenyl)piperazine, have been studied for their neuropharmacological effects. This compound showed potential as a serotonin receptor agonist and influenced serotonin metabolism in rats (R. Fuller et al., 1981).
Forensic Applications :
- The development of methods for detecting 1-(3-chlorophenyl)piperazine in forensic samples has been a focus, given its use as a synthetic drug with hallucinogenic effects. A study proposed an electrochemical method for detecting this compound in seized samples, offering a potential tool for forensic analysis (W. P. Silva et al., 2021).
Antituberculosis and Anticancer Research :
- Synthesis and study of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown potential for antituberculosis and anticancer activities. Certain compounds in this category exhibited significant activity against these conditions (S. Mallikarjuna et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRQBSZTVJDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959646 | |
| Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)piperazine Hydrochloride | |
CAS RN |
38869-46-4, 13078-12-1 | |
| Record name | Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC71659 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)piperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















